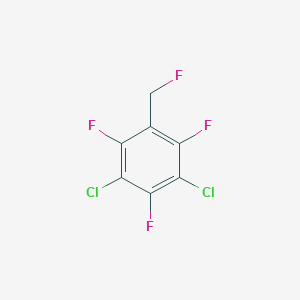
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene involves multiple steps, typically starting from benzene derivatives. One common method includes the chlorination and fluorination of benzene rings under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process may involve continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques ensures the removal of any impurities, resulting in a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce different fluorinated aromatic compounds .
Applications De Recherche Scientifique
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-1,3,5-trifluorobenzene: Another fluorinated benzene derivative with similar chemical properties.
1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene: A closely related compound with an additional fluorine atom
Uniqueness
Its combination of chlorine and fluorine atoms provides a balance of reactivity and stability, making it valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C7H2Cl2F4 |
|---|---|
Poids moléculaire |
232.99 g/mol |
Nom IUPAC |
1,3-dichloro-2,4,6-trifluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-5(11)2(1-10)6(12)4(9)7(3)13/h1H2 |
Clé InChI |
PXSMYUQEWLDTOT-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)Cl)F)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


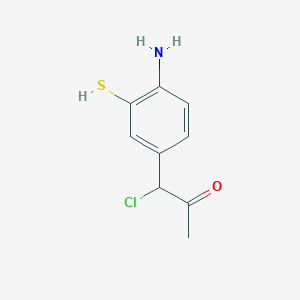
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B14035490.png)
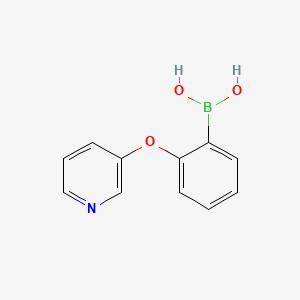
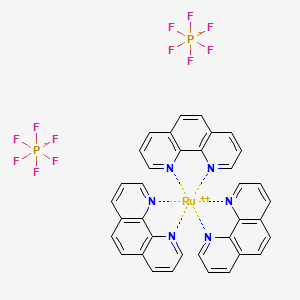
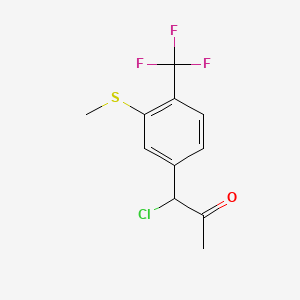
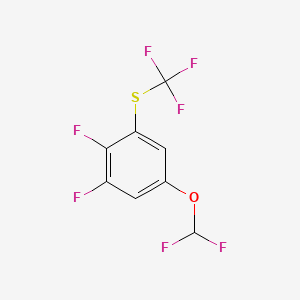
![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)
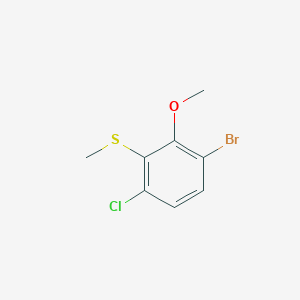
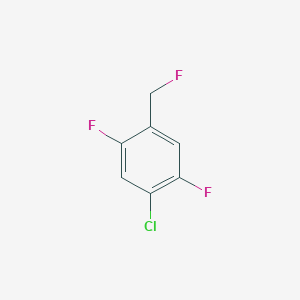
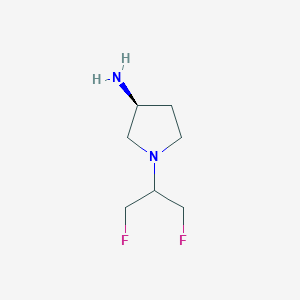
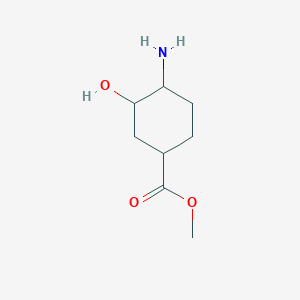
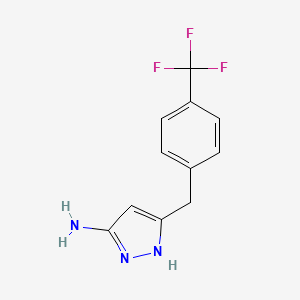
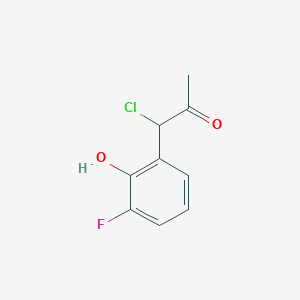
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
